Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride
Overview
Description
Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride typically involves the aldol reaction of glycine and an aromatic aldehyde, catalyzed by threonine aldolases . This reaction forms two new stereogenic centers, resulting in the desired chiral product. The reaction conditions often include mild temperatures and the presence of pyridoxal-5-phosphate as a cofactor.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as threonine aldolases, to ensure high stereoselectivity and yield. The process can be optimized by adjusting the concentration of substrates and the reaction environment to favor the formation of the threo isomer .
Chemical Reactions Analysis
Types of Reactions: Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing biochemical processes. For example, it may act as a substrate or inhibitor in enzymatic reactions, modulating the activity of key metabolic enzymes .
Comparison with Similar Compounds
Erythro-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride: A diastereomer with different stereochemistry.
Threo-1,4-dimercaptobutane-2,3-diol: A related compound with similar structural features but different functional groups.
Uniqueness: Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to form stable chiral intermediates makes it valuable in asymmetric synthesis and pharmaceutical applications .
Properties
IUPAC Name |
(2S,3R)-3-amino-2-phenylbutan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)10(2,12)9-6-4-3-5-7-9;/h3-8,12H,11H2,1-2H3;1H/t8-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNDSWALQXWNPY-GHXDPTCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C1=CC=CC=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](C)(C1=CC=CC=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30185-70-7 | |
Record name | Benzenemethanol, α-[(1R)-1-aminoethyl]-α-methyl-, hydrochloride (1:1), (αS)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30185-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030185707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Threo-(±)-3-hydroxy-3-phenylbutane-2-ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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